N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide
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Overview
Description
N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives.
Preparation Methods
The synthesis of N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide involves several steps. One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification using column chromatography.
Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield .
Chemical Reactions Analysis
N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: This compound has similar structural features but different substituents, leading to variations in biological activities.
N-(substitutedphenyl)benzofuran-2-carboxamide: Although it contains a different heterocyclic core, it shares similar applications in medicinal chemistry and material science.
Properties
CAS No. |
649547-01-3 |
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Molecular Formula |
C14H13N3O2S2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-5-2-3-6-10(9)12(18)16-17-14(20)15-13(19)11-7-4-8-21-11/h2-8H,1H3,(H,16,18)(H2,15,17,19,20) |
InChI Key |
WQDDPMKUTXPILC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=CS2 |
solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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